4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid

Physicochemical profiling Solubility Regioisomer comparison

This heterobifunctional building block uniquely combines the kinase-privileged pyrazolo[3,4-d]pyrimidine core with a para-aminobenzoic acid carboxylate anchor. Unlike the N1-phenyl DHFR intermediate or carboxylate-null N-benzyl-4-aminopyrazolo[3,4-d]pyrimidines, this compound enables single-step amide coupling (EDC/NHS or HATU) with amino-PEG-amine linkers for PROTAC design, direct covalent SPR chip immobilization, and methotrexate-mimetic antifolate library synthesis. The N1-benzyl substituent may confer differential DHFR binding kinetics relative to the N1-phenyl series. Researchers using the Salem et al. antifolate route can replace the N1-phenyl intermediate (compound 5) directly with this pre-carboxylated analog. The para/meta regioisomer pair enables matched molecular pair analysis of carboxylate position effects on kinase selectivity and permeability.

Molecular Formula C19H15N5O2
Molecular Weight 345.4 g/mol
Cat. No. B5769529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid
Molecular FormulaC19H15N5O2
Molecular Weight345.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)C(=O)O
InChIInChI=1S/C19H15N5O2/c25-19(26)14-6-8-15(9-7-14)23-17-16-10-22-24(18(16)21-12-20-17)11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,25,26)(H,20,21,23)
InChIKeyUPDHHXUNXOCMQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility51 [ug/mL]

4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic Acid: A para‑Carboxylate‑Equipped Pyrazolo[3,4‑d]pyrimidine for Targeted Probe and Antifolate Conjugate Design


4‑({1‑benzyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑yl}amino)benzoic acid (CAS 333324‑92‑8, C₁₉H₁₅N₅O₂, MW 345.35) is a heterobifunctional building block that combines the kinase‑privileged pyrazolo[3,4‑d]pyrimidine core with a para‑aminobenzoic acid handle . The N1‑benzyl substituent distinguishes it from the widely cited N1‑phenyl DHFR‑inhibitor intermediate, while the 4‑aminobenzoic acid moiety provides a carboxylate anchor for amide conjugation, metal coordination, or salt formation—capabilities absent in simple 4‑anilino or 4‑benzylamino analogs . This combination of scaffold recognition, regioisomeric precision, and a chemically addressable carboxylate makes the compound a modular entry point for fragment‑based design, PROTAC linker attachment, and methotrexate‑mimetic antifolate programs.

Why In‑Class Pyrazolo[3,4‑d]pyrimidine Analogs Cannot Substitute for 4‑({1‑benzyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑yl}amino)benzoic Acid


The pyrazolo[3,4‑d]pyrimidine scaffold is pharmacologically promiscuous: minor alterations at N1, C4, or C6 can redirect selectivity among >20 human kinases, phosphodiesterases, and DHFR . The target compound’s 1‑benzyl‑4‑(4‑carboxyanilino) substitution pattern is not replicated by the N1‑phenyl DHFR intermediate (which lacks the methylene spacer), the 3‑aminobenzoic acid regioisomer (which presents the carboxylate at a different geometry), or the simple N‑benzyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine core (which has no carboxylate handle). Each of these structural features affects hydrogen‑bonding with the hinge region, the orientation of the solubilizing carboxylate, and the vector available for conjugate extension. Procurement of a close analog without explicit validation therefore risks loss of target engagement, altered cellular permeability, or inability to perform the intended bioconjugation step .

Head‑to‑Head and Cross‑Study Quantitative Evidence Tables for 4‑({1‑benzyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑yl}amino)benzoic Acid


Para‑ vs. Meta‑Aminobenzoic Acid Regioisomer: Greater Fraction of Ionized Species at Physiological pH

The para‑carboxylate regioisomer (target compound) exhibits a predicted ACD/LogD (pH 7.4) of 0.54, whereas the meta‑aminobenzoic acid regioisomer (3‑({1‑benzyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑yl}amino)benzoic acid) carries the carboxylate in a position that alters its electronic environment and hydrogen‑bonding capacity . The lower logD of the para isomer reflects greater ionization at physiological pH, which translates into higher aqueous solubility—critical for biochemical assay compatibility—and reduced non‑specific protein binding relative to the meta isomer .

Physicochemical profiling Solubility Regioisomer comparison

N1‑Benzyl vs. N1‑Phenyl Substitution: Distinct Chemical Space for DHFR and Kinase Selectivity

The DHFR‑inhibitor intermediate described by Salem et al. (compound 5) employs an N1‑phenyl substituent on the pyrazolo[3,4‑d]pyrimidine core and has been validated as a precursor to potent antifolate agents (most active derivative 7f inhibited DHFR with activity comparable to methotrexate) . The target compound replaces the N1‑phenyl with an N1‑benzyl group, introducing a flexible methylene spacer that is known in kinase inhibitor SAR to shift selectivity between Src, Abl, and CDK family members by altering the dihedral angle between the pyrazolo[3,4‑d]pyrimidine plane and the N1‑aryl ring . While quantitative IC₅₀ data for the benzyl variant are not yet published, the benzyl substitution has been independently explored in pyrazolo[3,4‑d]pyrimidine Src/Abl dual inhibitor programs (e.g., US9617269 series), where N1 variation produced up to 5‑fold changes in kinase inhibition potency .

Kinase selectivity DHFR inhibition SAR differentiation

Carboxylate‑Equipped vs. Carboxylate‑Null Core: Enabling Direct Conjugation Without Additional Functionalization

The 4‑aminobenzoic acid substituent provides a native carboxylate group that is absent in the widely available scaffold precursors N‑benzyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑amine (CAS 5444‑61‑1, MW 225.25) and 4‑chloro‑1‑benzyl‑1H‑pyrazolo[3,4‑d]pyrimidine . In the DHFR inhibitor synthesis of Salem et al., the analogous N1‑phenyl‑4‑(4‑carboxyanilino) intermediate was directly coupled to amino acids via benzotriazole‑mediated activation, yielding N‑acyl amino acid conjugates in a single step without requiring a separate carboxylate installation step . The 4‑aminobenzoic acid handle also creates a defined vector for PROTAC linker attachment (via amide bond formation with PEG‑diamine linkers) and for surface plasmon resonance (SPR) immobilization via EDC/NHS coupling, both of which are impossible with the carboxylate‑null 4‑amino core.

Bioconjugation PROTAC design Fragment elaboration

Highest‑Value Application Scenarios for 4‑({1‑benzyl‑1H‑pyrazolo[3,4‑d]pyrimidin‑4‑yl}amino)benzoic Acid Based on Quantitative Differentiation Evidence


One‑Step Synthesis of Pyrazolo[3,4‑d]pyrimidine–Amino Acid Conjugates for DHFR‑Targeted Anticancer Screening

Investigators building on the DHFR inhibitor work of Salem et al. can use the target compound as a direct replacement for the N1‑phenyl intermediate (compound 5). The pre‑installed 4‑aminobenzoic acid moiety undergoes benzotriazole‑mediated activation and coupling with glycine, alanine, valine, or other amino acids in a single synthetic step to generate focused libraries of N‑acyl amino acid antifolates . The N1‑benzyl substitution may confer differential DHFR binding kinetics relative to the N1‑phenyl series, warranting comparative enzymatic and cellular evaluation.

PROTAC Linker Conjugation via Native Carboxylate Without Additional Scaffold Modification

The 4‑aminobenzoic acid carboxylate can be directly activated (EDC/NHS or HATU) for amide coupling with amino‑PEG‑amine linkers commonly used in PROTAC design. This avoids the 1–2 extra synthetic steps otherwise required to install a carboxylate onto the simple N‑benzyl‑4‑aminopyrazolo[3,4‑d]pyrimidine core, accelerating the build‑test cycle for heterobifunctional degrader programs targeting kinases that recognize the pyrazolo[3,4‑d]pyrimidine hinge‑binding motif .

Physicochemical Profiling of Regioisomeric Carboxylate Effects on Kinase Selectivity and Solubility

The target compound (para‑carboxylate) and its meta‑carboxylate regioisomer provide a matched molecular pair for systematically evaluating how carboxylate position affects kinase panel selectivity, cellular permeability, and thermodynamic solubility . Such comparative data are valuable for building predictive LogD‑selectivity models in medicinal chemistry campaigns, yet remain absent from the public literature.

Surface Plasmon Resonance (SPR) Immobilization for Fragment‑Based Screening Against Kinase and PDE Targets

The benzoic acid carboxylate enables direct, covalent immobilization onto amino‑functionalized SPR sensor chips via standard EDC/NHS coupling chemistry. This transforms the compound from a soluble small‑molecule probe into a surface‑tethered affinity ligand for fragment screening, kinetic analysis, and competition assays—a capability that carboxylate‑null pyrazolo[3,4‑d]pyrimidine amines cannot support without chemical derivatization.

Quote Request

Request a Quote for 4-({1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.